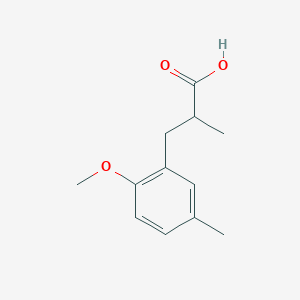![molecular formula C10H9FN2O B1443509 [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol CAS No. 1482422-89-8](/img/structure/B1443509.png)
[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol
Descripción general
Descripción
“[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol” is a chemical compound with the molecular formula C10H9FN2O . It has a molecular weight of 192.19 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for “[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol” is 1S/C10H9FN2O/c11-9-3-1-2-4-10(9)13-6-5-8(7-14)12-13/h1-6,14H,7H2 .Aplicaciones Científicas De Investigación
Proton Pump Inhibition
This compound is a key ingredient in the synthesis of Vonoprazan fumarate , a novel proton pump inhibitor (PPI). It acts as a potassium-competitive acid blocker (P-CAB) by competitively inhibiting the proton pump (H+,K±ATPase), which is crucial in the management of gastric acid-related diseases .
Antiulcer Medication Formulations
In combination with other drugs like Amoxicillin and Clarithromycin, [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol-derived compounds are used in newly formulated antiulcer mixtures. These mixtures are effective in the treatment and prevention of gastric and duodenal ulcers caused by H. pylori .
Chromatographic Analysis
The compound is used in chromatographic methods to determine the content uniformity and assess the greenness profile of pharmaceutical formulations. This is particularly important for ensuring the quality and efficacy of medications intended for H. pylori eradication .
Crystallography
The crystal structure of derivatives of this compound has been studied, providing insights into the molecular configuration and potential interactions with other substances. This information is valuable for drug design and understanding the compound’s pharmacokinetics .
Pharmacological Research
Derivatives of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol have been explored for their diverse biological activities. This includes research into their potential as anti-inflammatory agents, antipyretics, and analgesics due to their structural similarity to known pharmacophores .
Anticancer Activity
The compound’s derivatives are being investigated for their potential anticancer properties. Their ability to interact with various biological targets makes them promising candidates for the development of new oncology drugs .
Neuroprotective Effects
Research is ongoing to evaluate the neuroprotective effects of this compound’s derivatives. They may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage .
Agricultural Applications
Indole derivatives, related to [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol, are used as plant growth regulators. They play a role in the synthesis of indole-3-acetic acid, a plant hormone that influences cell division and growth .
Safety And Hazards
Propiedades
IUPAC Name |
[1-(2-fluorophenyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-3-1-2-4-10(9)13-6-5-8(7-14)12-13/h1-6,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOOJFYRSITVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



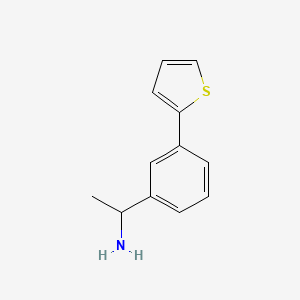
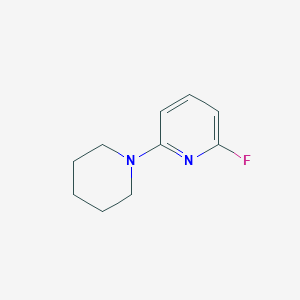
![Benzyl 4-[(propan-2-yl)amino]butanoate](/img/structure/B1443429.png)

![{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1443432.png)
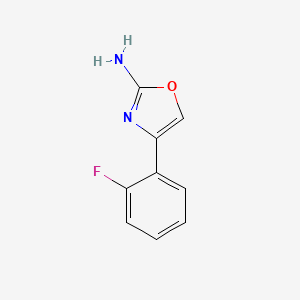

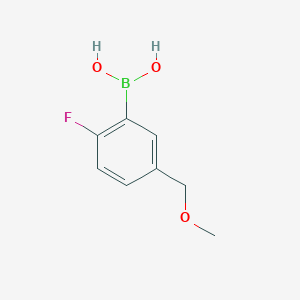
![[3-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B1443437.png)
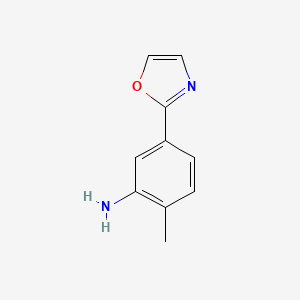
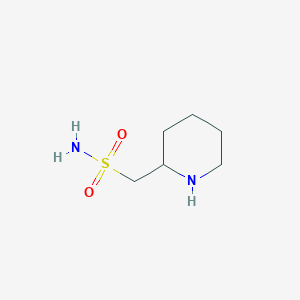
![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1443444.png)
